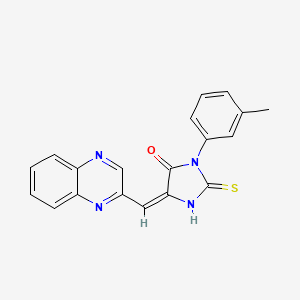
(5E)-3-(3-methylphenyl)-5-(quinoxalin-2-ylmethylidene)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbenzaldehyde with 2-quinoxalinecarboxaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted aromatic and heterocyclic derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity, such as antimicrobial or anticancer properties, is of interest in medicinal chemistry. Researchers may explore its interactions with biological targets to develop new therapeutic agents.
Medicine
Due to its potential biological activity, this compound could be investigated for use in drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry
In material science, the compound’s unique structural properties may be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(3-Methylphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoxaline and thioxotetrahydroimidazol structures are key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one
- 3-(3-Chlorophenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one
Uniqueness
The presence of the 3-methylphenyl group in 3-(3-Methylphenyl)-5-[(E)-1-(2-quinoxalinyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one distinguishes it from its analogs. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it unique in its class.
Properties
Molecular Formula |
C19H14N4OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(5E)-3-(3-methylphenyl)-5-(quinoxalin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H14N4OS/c1-12-5-4-6-14(9-12)23-18(24)17(22-19(23)25)10-13-11-20-15-7-2-3-8-16(15)21-13/h2-11H,1H3,(H,22,25)/b17-10+ |
InChI Key |
SFHBCBIQYYDDEK-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=NC4=CC=CC=C4N=C3)/NC2=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=NC4=CC=CC=C4N=C3)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-ethyl-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10950484.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10950491.png)
![2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10950497.png)
![1-butyl-6-cyclopropyl-N-(2,6-dibromo-4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10950499.png)
![8,9-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950511.png)
![5-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10950530.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B10950532.png)
methanone](/img/structure/B10950545.png)
![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10950552.png)
![5-{[4-(butan-2-yl)phenoxy]methyl}-N-(5-nitropyridin-2-yl)furan-2-carboxamide](/img/structure/B10950555.png)
![N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide](/img/structure/B10950565.png)
![1-methyl-N-propyl-4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10950566.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B10950567.png)
![2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10950581.png)
